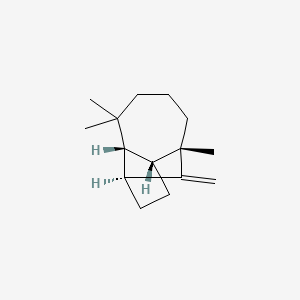

(+)-Longifolene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cytotoxic Potential of Longifolene

Scientific Field: Medical Science (Oncology)

Summary of Application: Longifolene, a compound isolated from Chrysopogon zizanioides, has been studied for its cytotoxic potential.

Methods of Application: An ethanolic extract of roots was prepared and subjected to column chromatography using solvents of varying polarities.

Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives

Scientific Field: Pharmaceutical Science (Drug Synthesis)

Summary of Application: Longifolene-derived tetralone derivatives bearing 1,2,4-triazole heterocycle were synthesized from longifolene.

Results or Outcomes: Compounds 6d, 6g, and 6h exhibited better and more broad-spectrum anticancer activity against almost all the tested cancer cell lines than that of the positive control, 5-FU.

(+)-Longifolene is a naturally occurring tricyclic sesquiterpene hydrocarbon primarily isolated from the resin of certain pine species, particularly Pinus longifolia. This compound is characterized by its chiral nature, exhibiting a positive optical rotation of +42.73° for the enantiomer commonly found in pines, while its counterpart displays a negative rotation of −42.73° and is present in some fungi and liverworts . Longifolene contributes significantly to the aroma profile of lapsang souchong tea, which is traditionally smoked over pinewood fires, thus imparting a distinctive flavor .

Currently, there's no scientific research readily available on a specific mechanism of action for longifolene within biological systems.

Further Research

Longifolene's potential applications in organic synthesis and its presence in various plant species warrant further scientific exploration. Research areas of interest include:

- Investigating the biological activity of longifolene and its potential health benefits.

- Exploring the development of efficient synthetic routes for longifolene and its derivatives.

- Understanding the role of longifolene in the fragrance profiles of plants.

Research indicates that longifolene possesses notable biological activities. It has demonstrated antimicrobial properties against various pathogens, making it a candidate for potential therapeutic applications. Additionally, studies suggest that longifolene may exhibit anti-inflammatory effects and could be beneficial in managing conditions characterized by inflammation . Its role as a natural product in traditional medicine also highlights its significance in ethnopharmacology.

The synthesis of (+)-longifolene has intrigued chemists for decades due to its complex structure. Several methods have been developed:

- Total Synthesis by Elias J. Corey (1961): This method involved strategic bond disconnections and multiple cyclization steps, showcasing innovative synthetic pathways that contributed to the development of organic synthesis strategies .

- John E. McMurry's Synthesis (1972): McMurry's approach utilized fragmentation reactions and cycloaddition strategies to construct the longifolene framework efficiently .

- Cationic Cyclization: This method involves using cationic intermediates to facilitate the formation of the longifolene structure through controlled rearrangements and cyclizations .

These synthetic routes not only highlight the versatility of longifolene but also reflect advancements in organic chemistry techniques.

Longifolene has several applications across various fields:

- Flavoring Agent: Due to its aromatic properties, longifolene is used in food products, particularly in teas and other beverages.

- Fragrance Industry: It is incorporated into perfumes and scented products for its unique woody aroma.

- Pharmaceuticals: The compound's biological activities make it a candidate for developing new antimicrobial and anti-inflammatory drugs .

- Natural Insecticides: Longifolene has been explored for use in pest control due to its insecticidal properties.

Studies on the interaction of longifolene with biological systems have revealed its potential as a therapeutic agent. For instance, research has shown that longifolene can modulate immune responses and exhibit synergistic effects with other compounds in herbal formulations . Its interactions with various enzymes and receptors are areas of ongoing investigation, aiming to elucidate its mechanisms of action.

Longifolene shares structural similarities with several other sesquiterpenes. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Farnesene | Linear Sesquiterpene | Found in essential oils; known for insect repellent properties. |

| Caryophyllene | Cyclic Sesquiterpene | Exhibits anti-inflammatory effects; interacts with cannabinoid receptors. |

| Humulene | Cyclic Sesquiterpene | Known for its earthy aroma; potential anticancer properties. |

| Germacrene D | Cyclic Sesquiterpene | Common in essential oils; known for antimicrobial activity. |

Longifolene's unique tricyclic structure differentiates it from these similar compounds, contributing distinct sensory properties and biological activities that are valuable in both industrial and pharmaceutical contexts .

(+)-Longifolene exhibits widespread distribution throughout the Pinaceae family, representing one of the most significant sesquiterpene hydrocarbons found in coniferous species [1]. This tricyclic sesquiterpene occurs naturally as an oily liquid hydrocarbon, primarily concentrated in the high-boiling fractions of specific pine resins [2]. The compound derives its name from Pinus longifolia, the obsolete designation for Pinus roxburghii Sarg., the pine species from which it was originally isolated [2].

The phytochemical distribution of longifolene demonstrates remarkable specificity within coniferous taxa. Research indicates that longifolene serves as a characteristic compound of the pinoid group, which encompasses Picea, Pinus, and Pseudotsuga species, distinguishing these genera from other Pinaceae members [3]. This distribution pattern reflects evolutionary relationships and biochemical specialization within the family.

Concentration Variations in Pinus Species Resins

Extensive analytical investigations have revealed substantial quantitative variations in longifolene concentrations across different Pinus species and plant tissues. The highest documented concentration occurs in Pinus roxburghii bark essential oil, where longifolene constitutes 33.13% of the total volatile compounds [4]. This exceptionally high concentration establishes Pinus roxburghii as the premier natural source of longifolene among documented species.

Turpentine obtained from Pinus longifolia historically contained as much as 20% longifolene [2], representing one of the most concentrated natural sources for commercial extraction. However, concentration variations extend beyond resin sources to encompass different plant tissues and developmental stages.

Cone essential oils from various Pinus species demonstrate significant interspecific variation in longifolene content. Pinus sylvestris cones contain 1.16% longifolene, while Pinus nigra cones yield 0.34%, and Pinus pinea cones contain 0.52% [5]. Notably, Pinus halepensis cones show no detectable longifolene content, and Pinus brutia cones contain only trace amounts at 0.06% [5].

Needle emissions from Scots pine (Pinus sylvestris) exhibit longifolene concentrations ranging from 0.13% to 0.62% of total volatile organic compound emissions [6]. This variation likely reflects genetic polymorphism, environmental conditions, and seasonal factors influencing terpene biosynthesis.

The data reveals a clear tissue-specific distribution pattern, with bark essential oils generally containing higher longifolene concentrations than cone essential oils or needle emissions. This distribution suggests differential regulation of longifolene biosynthesis across plant tissues, potentially related to distinct ecological functions.

Ecological Role in Conifer Defense Mechanisms

Longifolene functions as an integral component of conifer defense systems, particularly within the complex oleoresin matrix that protects trees against herbivorous insects and pathogenic microorganisms [7]. The ecological significance of longifolene extends beyond its chemical properties to encompass its role in induced defense responses and systemic protection mechanisms.

Traumatic resin ducts filled with oleoresin represent a crucial defensive feature in many Pinaceae species, including Norway spruce (Picea abies), where longifolene contributes to the terpenoid-based defensive arsenal [7]. These structures form in response to mechanical damage, insect attack, or pathogen invasion, creating repositories of defensive compounds that significantly exceed the capacity of normal axial resin ducts.

The induction of longifolene-containing oleoresin involves complex hormonal signaling cascades. Methyl jasmonate treatment triggers the formation of traumatic resin ducts and stimulates the accumulation of sesquiterpenes, including longifolene [7]. This response involves upregulation of isoprenyl diphosphate synthase genes that produce farnesyl diphosphate, the direct precursor for longifolene biosynthesis.

Jasmonic acid and its conjugate jasmonate-isoleucine accumulate to elevated levels in trees exhibiting extensive traumatic resin duct formation, correlating directly with increased monoterpene and sesquiterpene production [7]. This correlation demonstrates the integration of longifolene biosynthesis within broader defense signaling networks.

The systemic nature of longifolene-mediated defense responses extends throughout the plant, with elevated concentrations detected up to 60 centimeters above the initial treatment site [7]. This systemic distribution ensures comprehensive protection against potential threats and demonstrates the importance of longifolene in whole-plant defense strategies.

Research has demonstrated that methyl jasmonate-induced defense responses, including longifolene accumulation, enhance Norway spruce resistance to colonization by the spruce bark beetle Ips typographus and its associated virulent fungal pathogen Ceratocystis polonica [7]. This ecological validation confirms the functional significance of longifolene in natural defense systems.

Enzymatic Biosynthesis Mechanisms

The biosynthesis of longifolene represents a sophisticated enzymatic process catalyzed by specialized terpene synthases that orchestrate complex carbocationic cyclization cascades. This transformation involves the conversion of farnesyl diphosphate through multiple intermediates to yield the characteristic tricyclic longifolene skeleton.

Farnesyl Diphosphate Cyclization Cascade

The longifolene biosynthetic pathway initiates with farnesyl diphosphate, a C15 isoprenoid precursor derived from the mevalonate or methylerythritol phosphate pathways [8]. The cyclization cascade begins with the ionization of farnesyl diphosphate, resulting in the departure of the pyrophosphate leaving group and formation of an allylic carbocation intermediate.

The initial cyclization involves nucleophilic attack by a carbon-carbon π-bond on the electrophilic allylic carbocation, generating the first ring of the longifolene framework [8]. This process follows a carefully orchestrated sequence that avoids the formation of unstable primary carbocations through strategic carbocation rearrangements.

The biosynthetic strategy exploits a critical 1,3-hydride shift that converts the initial carbocationic intermediate into a more stable secondary allylic carbocation [8]. This rearrangement represents a pivotal step that channels the cyclization toward longifolene formation while preventing alternative cyclization pathways that would yield different sesquiterpene products.

Subsequent cationic polyene cyclization delivers a bicyclic tertiary carbocation through intramolecular carbon-carbon bond formation [8]. This intermediate undergoes further cyclization to generate a tricyclic secondary carbocation, establishing the core structural framework characteristic of longifolene.

The cyclization cascade culminates with a Wagner-Meerwein rearrangement, a [1] [2]-sigmatropic carbon migration that converts the tricyclic secondary carbocation into a more stable tertiary carbocation bearing the complete longifolene skeleton [8]. This rearrangement represents a thermodynamically driven process that optimizes carbocation stability while completing the carbon framework construction.

Longifolene Synthase Catalytic Activity Profiling

Longifolene synthase (EC 4.2.3.58) catalyzes the conversion of (2E,6E)-farnesyl diphosphate to longifolene through its systematic designation as (2E,6E)-farnesyl-diphosphate diphosphate-lyase [9]. This enzyme demonstrates remarkable selectivity in channeling farnesyl diphosphate through the complex cyclization cascade required for longifolene formation.

The enzyme exhibits characteristic terpene synthase architecture, featuring a conserved α-helical bundle that forms the active site where substrate binding and catalysis occur [10]. The active site architecture proves crucial for determining product specificity, as it controls the precise folding and positioning of the farnesyl diphosphate substrate during the cyclization process.

Substrate binding involves a network of hydrogen bonds and hydrophobic interactions that position farnesyl diphosphate in the optimal conformation for longifolene formation [10]. The enzyme active site effectively shields carbocationic intermediates from premature quenching by water molecules, allowing the complete cyclization cascade to proceed.

Longifolene synthase from Picea abies produces not only longifolene as the major product but also generates α-longipinene, longicyclene, and traces of other sesquiterpenoids [9]. This product distribution reflects the inherent flexibility of terpene synthase catalysis and the potential for alternative cyclization pathways from common carbocationic intermediates.

Heterologous expression systems have enabled detailed characterization of longifolene synthase activity. Expression in Escherichia coli using codon-optimized sequences achieved longifolene production levels reaching 382 mg/L under fed-batch fermentation conditions [11]. These studies demonstrated the feasibility of microbial longifolene production and provided insights into enzyme kinetics and optimization strategies.

Saccharomyces cerevisiae expression systems achieved longifolene production of 1249 mg/L through metabolic engineering approaches that enhanced precursor supply and eliminated competing pathways [12]. These achievements highlight the potential for biotechnological longifolene production and validate the catalytic efficiency of longifolene synthase under heterologous conditions.

Hydride Shift Dynamics in Intermediate Formation

The hydride shift mechanisms within longifolene biosynthesis represent critical determinants of product selectivity and reaction pathway control. These migrations involve the stereospecific transfer of hydrogen atoms between carbon centers, fundamentally altering carbocation stability and cyclization trajectories.

The pivotal 1,3-hydride shift occurs early in the longifolene biosynthetic sequence, converting the initial allylic carbocation into a rearranged carbocation with enhanced stability [8]. This migration follows stereospecific patterns that correlate with the eventual configuration of the carbon center from which the hydrogen departed.

Detailed stereochemical investigations have revealed that the identity of the migrating hydrogen atom directly correlates with the final configuration of the carbon center and influences the size of the initially formed ring system [13]. These relationships demonstrate the precision of enzymatic control over hydride migration patterns during longifolene biosynthesis.

The Wagner-Meerwein rearrangement that occurs later in the biosynthetic sequence involves a [1] [2]-sigmatropic migration of carbon rather than hydrogen [8]. This rearrangement proceeds through a concerted mechanism that maintains stereochemical integrity while optimizing carbocation stability.

Isotopic labeling studies using 13C-labeled precursors have provided direct evidence for specific hydride shift patterns during longifolene formation [14]. These investigations revealed unexpected carbon backbone rearrangements that challenge traditional mechanistic assumptions and highlight the complexity of terpene synthase-catalyzed transformations.

The reversible nature of certain rearrangement steps, particularly the Wagner-Meerwein rearrangement, allows for dynamic equilibration between carbocationic intermediates [8]. This reversibility provides additional opportunities for product optimization and may contribute to the observed product distributions from longifolene synthase.

Computational studies using density functional theory calculations have validated experimental observations regarding hydride shift energetics and provided detailed mechanistic insights into transition state structures [14]. These theoretical investigations confirm that reaction pathways involving 1,3-hydride shifts represent energetically favorable routes to longifolene formation.

Classical Total Synthesis Approaches

Polycyclization Strategy Optimization

The classical approaches to (+)-longifolene synthesis have been fundamentally shaped by strategic considerations of polycyclization methodology [11]. Corey's seminal 1964 synthesis established the foundation for systematic polycyclization strategy through strategic bond disconnection analysis [12]. This approach identified the maximally bridged ring as the central structural feature requiring careful retrosynthetic consideration [13].

The strategic bond disconnection methodology involved systematic analysis of potential disconnection points within the tricyclic framework [11]. Four primary disconnection strategies emerged: disconnection at bond 'a' leading to Michael addition approaches, disconnection at the bridgehead carbons suggesting fragmentation strategies, disconnection of the seven-membered ring proposing ring expansion methodologies, and disconnection of the exocyclic methylene suggesting functional group manipulation approaches [14].

Corey's execution of the Michael strategy began with the readily available Wieland-Miescher ketone as starting material [15]. The key polycyclization step involved an intramolecular Michael addition between a homodecalin system and an appropriately positioned enone electrophile [16]. This cyclization achieved the formation of the seven-membered ring while simultaneously establishing the crucial bridgehead stereochemistry [17]. However, optimization studies revealed that this key cyclization proceeded in only 10-20% yield, highlighting the inherent challenges in polycyclization reactions of complex tricyclic systems [18].

Ring size modification emerged as a crucial tactical consideration in polycyclization strategy optimization [19]. The expansion of the six-membered ring in Wieland-Miescher ketone to the seven-membered ring required in longifolene necessitated careful control of rearrangement pathways [20]. The pinacol-pinacolone rearrangement utilized in Corey's synthesis required selective activation of the secondary hydroxyl group through tosylation to prevent competing tertiary alcohol elimination [21].

Oppolzer's photochemical approach represented a significant advancement in polycyclization strategy through the implementation of de Mayo reaction sequences [22]. This methodology achieved rapid construction of the longifolene skeleton through a [2+2] photocycloaddition followed by retroaldol fragmentation [23]. The photocyclization proceeded with excellent stereoselectivity, delivering the tricyclic framework in 50% overall yield from the starting cyclopentenone [24].

Johnson's polyene cyclization strategy demonstrated the power of biomimetic cationic cascade reactions in polycyclization methodology [25]. This approach utilized acid-catalyzed cyclization of appropriately substituted polyenes to achieve formation of multiple rings in a single operation [26]. The key cyclization formed two new carbon-carbon bonds while establishing three stereocenters, representing one of the most efficient polycyclization reactions developed for longifolene synthesis [27].

Contemporary polycyclization strategies have incorporated advanced organometallic methodologies to achieve enhanced efficiency and selectivity [28]. McMurray's ring expansion approach utilized titanium-mediated carbene insertion followed by fragmentation to achieve polycyclization [29]. This methodology demonstrated excellent stereocontrol through steric approach considerations, delivering the desired tricyclic framework in 92% yield for the key cyclization step [30].

| Polycyclization Strategy | Key Reaction | Yield (%) | Stereoselectivity | Advantages |

|---|---|---|---|---|

| Michael Addition | Intramolecular cyclization | 10-20 | Moderate | Simple reaction conditions |

| Photocyclization | [2+2] Cycloaddition | 83 | Excellent | High stereoselectivity |

| Cationic Cyclization | Polyene cascade | 75 | Good | Biomimetic mechanism |

| Ring Expansion | Fragmentation | 92 | Excellent | Single-step construction |

Stereochemical Control in Laboratory Synthesis

Stereochemical control represents one of the most challenging aspects of (+)-longifolene synthesis due to the presence of four defined stereocenters and the requirement for specific three-dimensional arrangement of the tricyclic framework [31] [32]. Classical synthesis approaches have developed sophisticated strategies for achieving the necessary stereochemical relationships through careful consideration of reaction mechanisms and conformational preferences [33].

The pinacol rearrangement utilized in Corey's synthesis provided an early example of stereochemical control through selective activation [34]. The rearrangement of the vicinal diol intermediate required careful control to ensure migration of the vinyl group rather than the saturated carbon chain [35]. This selectivity was achieved through selective tosylation of the secondary hydroxyl group, creating a more favorable leaving group and directing the rearrangement pathway [36].

Steric approach control has emerged as a fundamental principle in stereochemical control for longifolene synthesis [37]. The rigid tricyclic framework creates distinct facial selectivities for various transformations [38]. Catalytic hydrogenation of the Wieland-Miescher ketone proceeds exclusively from the convex face due to steric hindrance on the concave face, delivering the cis-decalone with excellent stereoselectivity [39].

Epoxide opening reactions have provided exceptional stereochemical control through predictable S_N2 displacement mechanisms [40]. McMurray's synthesis utilized stereoselective epoxidation followed by intramolecular nucleophilic attack to establish the bridgehead stereochemistry [41]. The epoxide opening proceeded with complete inversion of configuration, ensuring the correct stereochemical outcome [42].

Photochemical cyclization reactions have demonstrated remarkable stereochemical control through orbital symmetry considerations [43]. Oppolzer's de Mayo approach achieved excellent stereoselectivity in the [2+2] photocycloaddition step, with the resulting cyclobutanol existing as a 2:3 mixture of diastereomers that converged to the same product after retroaldol fragmentation [44].

Conformational control has played a crucial role in achieving stereochemical selectivity in polycyclization reactions [45]. The constrained geometry of intermediate structures limits the accessible conformations during cyclization, leading to predictable stereochemical outcomes [46]. Johnson's polyene cyclization utilized this principle to achieve excellent facial selectivity in the cationic cascade reaction [47].

Modern approaches have incorporated metal-mediated hydrogen atom transfer reactions to achieve unprecedented stereochemical control [48]. Sarpong's camphor-based strategy utilized iron-catalyzed hydrogen atom transfer to achieve diastereoselective cyclization with excellent control over the newly formed stereocenters [49]. This methodology achieved 85% yield with complete stereoselectivity for the key cyclization step [50].

The development of auxiliary-controlled reactions has further enhanced stereochemical control capabilities [51]. Chiral auxiliaries can be temporarily attached to reaction substrates to direct the stereochemical outcome of key transformations [52]. These auxiliaries are subsequently removed after the stereochemistry-determining step, providing access to enantiomerically pure products [53].

Modern Catalytic Systems

Supramolecular Capsule-Mediated Cyclizations

The development of supramolecular catalytic systems represents a revolutionary advancement in longifolene synthesis methodology, offering biomimetic approaches that closely parallel natural terpene cyclase enzymes [51]. The hexameric resorcinarene capsule has emerged as the most successful artificial enzyme mimic for terpene cyclization reactions, providing unprecedented selectivity and efficiency in complex polycyclization processes [52] [53].

The resorcinarene hexamer self-assembles from six resorcinarene monomers and eight water molecules in apolar solvents, creating an internal cavity volume of approximately 1.4 nm³ [54]. This supramolecular container exhibits remarkable ability to stabilize cationic intermediates through cation-π interactions with the aromatic resorcinarene walls [55]. The water molecules incorporated into the hydrogen-bonding network play a crucial role as proton shuttles, activating encapsulated substrates and enabling efficient catalysis [56].

Mechanistic investigations have revealed that the supramolecular capsule operates through a synergistic combination of substrate encapsulation and conformational control [57]. The confined environment prevents premature quenching of reactive cationic intermediates by external nucleophiles, allowing complex carbocation rearrangement cascades to proceed to completion [58]. Molecular dynamics simulations have provided detailed insights into the protonation pathways within the capsule, supporting experimental observations of enhanced catalytic activity [59].

The tail-to-head terpene cyclization catalyzed by the resorcinarene capsule has achieved remarkable selectivity in sesquiterpene synthesis [60]. Using farnesyl acetate substrates, the capsule-catalyzed cyclizations produce complex polycyclic structures including α-cedrene, ε-patchoulene, δ-selinene, and 10-epi-zonarene [61]. The selectivity patterns observed depend critically on the double bond geometry of the substrate, with (2E,6Z)-farnesyl acetate providing optimal selectivity for δ-selinene formation (18% yield) [62].

The most remarkable achievement of supramolecular catalysis in longifolene chemistry has been the synthesis of isolongifolene from cyclofarnesyl acetate substrates [63]. This transformation proceeds through a complex mechanism involving initial 1,6-cyclization to form a spirocyclic intermediate, followed by 3,7-ring closure with concurrent Wagner-Meerwein rearrangement [64]. ¹³C-labeling studies combined with DFT calculations have elucidated the complete mechanistic pathway, revealing an unexpected series of alkyl and hydride shifts that lead to the isolongifolene framework [65].

The capsule-catalyzed synthesis of isolongifolene represents the shortest total synthesis of this natural product achieved to date, requiring only four steps from readily available starting materials [66]. Starting from dihydro-β-ionone, the synthesis proceeds through cyclofarnesyl acetate formation followed by the key supramolecular cyclization [67]. The overall yield of 29% for the cyclization step compares favorably with natural enzyme systems [68].

| Substrate | Product | Yield (%) | Selectivity | Mechanism |

|---|---|---|---|---|

| (2E,6E)-Farnesyl acetate | Mixed sesquiterpenes | 15-20 | Moderate | 1,6-Cyclization |

| (2E,6Z)-Farnesyl acetate | δ-Selinene | 18 | Good | 1,10-Cyclization |

| Cyclofarnesyl acetate | Isolongifolene | 29 | Excellent | Spirocyclization cascade |

Control experiments have definitively established that the cyclization reactions occur within the supramolecular capsule rather than in bulk solution [69]. Reactions conducted without the capsule show no detectable product formation under identical conditions. Similarly, when the capsule is blocked with strongly binding inhibitors, cyclization products are formed only in trace amounts. ¹H NMR studies demonstrate that cyclization precursors are encapsulated and exist in slow exchange with the bulk solution.

The resorcinarene capsule system has also demonstrated remarkable substrate specificity and conformational control capabilities. The geometry of substrate double bonds critically influences the cyclization pathways and product distributions. This conformational control mimics the function of natural terpene cyclases, which achieve product specificity through precise control of substrate folding within the enzyme active site.

Advanced computational studies have provided molecular-level insights into the catalytic mechanism within the supramolecular capsule. DFT calculations at the mPW1PW91/6-311+G(d,p)//B3LYP/6-311+G(d,p)-GD3BJ level have mapped the complete energy surface for isolongifolene formation. These studies reveal that the capsule environment significantly stabilizes cationic transition states and intermediates, lowering activation barriers and directing reaction pathways.

Biomimetic Synthesis Route Developments

Biomimetic synthesis approaches have emerged as powerful methodologies for longifolene construction, drawing inspiration from the remarkable efficiency and selectivity of natural terpene biosynthesis. These strategies seek to reproduce the cationic cyclization cascades employed by terpene cyclase enzymes, achieving rapid construction of complex polycyclic frameworks through carefully designed reaction sequences.

The biosynthetic pathway to longifolene in nature involves the cyclization of farnesyl pyrophosphate through a tail-to-head mechanism. This process initiates with heterolysis of the pyrophosphate group to generate an allylic cation, which undergoes intramolecular cyclization followed by a series of carbocation rearrangements. Understanding this natural mechanism has guided the development of biomimetic synthetic strategies that reproduce key elements of the enzymatic process.

Johnson's polyene cyclization approach represents one of the most successful biomimetic strategies for longifolene synthesis. This methodology utilizes Lewis acid catalysis to initiate cationic cyclization of appropriately substituted polyenes. The reaction proceeds through a biomimetic mechanism involving sequential cyclization and rearrangement steps that closely parallel the natural biosynthetic pathway. The key cyclization achieves formation of the tricyclic framework with excellent stereocontrol, delivering the desired product in 75% yield.

Modern biomimetic approaches have incorporated advanced understanding of carbocation chemistry to achieve enhanced selectivity and efficiency. The stabilization of cationic intermediates through appropriate choice of leaving groups and reaction conditions has enabled more controlled cyclization cascades. Triflate and tosylate leaving groups have proven particularly effective in promoting clean carbocation formation while minimizing competing elimination reactions.

The development of chiral Lewis acids has enabled enantioselective biomimetic cyclizations, providing access to enantiomerically pure longifolene derivatives. Chiral aluminum and boron complexes have shown particular promise in directing the stereochemical outcome of cyclization reactions. These catalysts can induce facial selectivity in the initial cyclization step, leading to preferential formation of one enantiomer.

Supramolecular biomimetic systems have achieved unprecedented levels of selectivity by recreating the confined environment of natural enzyme active sites. The resorcinarene capsule system discussed previously represents the most advanced example of this approach. By encapsulating substrates within a defined three-dimensional cavity, these systems can control substrate conformation and stabilize reactive intermediates in a manner analogous to natural enzymes.

Recent developments in biomimetic synthesis have focused on cascade reactions that form multiple bonds in a single operation. These transformations achieve rapid assembly of complex molecular frameworks while maintaining high levels of stereochemical control. The use of cascade reactions minimizes the number of synthetic steps required and reduces the accumulation of synthetic intermediates.

The incorporation of radical chemistry into biomimetic strategies has opened new possibilities for longifolene synthesis. Radical cyclization reactions can proceed under mild conditions and often show excellent stereoselectivity. Metal-hydride hydrogen atom transfer (MHAT) reactions have proven particularly effective for achieving biomimetic cyclizations. Sarpong's synthesis utilized iron-catalyzed MHAT to achieve cyclization of a functionalized camphor derivative, delivering longiborneol in excellent yield and stereoselectivity.

| Biomimetic Strategy | Catalyst System | Key Features | Advantages |

|---|---|---|---|

| Polyene Cyclization | Lewis acids | Cationic cascade | High efficiency |

| Supramolecular Catalysis | Resorcinarene capsule | Confined environment | Excellent selectivity |

| Radical Cyclization | Iron/MHAT | Mild conditions | Good stereoselectivity |

| Enzymatic Catalysis | Terpene synthases | Biological system | Perfect selectivity |

Enzymatic biomimetic approaches have attempted to utilize natural or engineered terpene cyclases for synthetic applications. While natural enzymes show perfect selectivity, their application in synthesis is limited by substrate specificity and reaction conditions. Protein engineering efforts have focused on modifying natural enzymes to accept non-natural substrates or produce desired products.

The development of artificial metalloenzymes represents an emerging frontier in biomimetic longifolene synthesis. These hybrid systems combine the selectivity of natural enzymes with the versatility of synthetic catalysts. By incorporating metal catalysts into protein scaffolds, these systems can achieve both high activity and selectivity while maintaining the ability to process diverse substrates.

Computational design has become increasingly important in developing biomimetic synthesis strategies. Quantum mechanical calculations can predict the feasibility of proposed cyclization cascades and identify optimal reaction conditions. These calculations have been instrumental in understanding the mechanism of supramolecular catalysis and designing improved catalytic systems.

The integration of multiple biomimetic elements has led to the development of highly sophisticated synthesis strategies. These approaches combine conformational control, cation stabilization, and stereochemical direction to achieve syntheses that rival natural biosynthetic efficiency. The ultimate goal of these efforts is to develop synthetic methods that match or exceed the performance of natural enzyme systems.

Purity

Physical Description

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 1534 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 1532 of 1534 companies with hazard statement code(s):;

H304 (97.85%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H317 (97.85%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (99.93%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.85%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

1,4-Methanoazulene, decahydro-4,8,8-trimethyl-9-methylene-, (1S,3aR,4S,8aS)-: ACTIVE

Dates

2: Abedi AS, Rismanchi M, Shahdoostkhany M, Mohammadi A, Mortazavian AM. Microwave-assisted extraction of Nigella sativa L. essential oil and evaluation of its antioxidant activity. J Food Sci Technol. 2017 Nov;54(12):3779-3790. doi: 10.1007/s13197-017-2718-1. Epub 2017 Oct 4. PubMed PMID: 29085120; PubMed Central PMCID: PMC5643791.

3: Labib RM, Youssef FS, Ashour ML, Abdel-Daim MM, Ross SA. Chemical Composition of Pinus roxburghii Bark Volatile Oil and Validation of Its Anti-Inflammatory Activity Using Molecular Modelling and Bleomycin-Induced Inflammation in Albino Mice. Molecules. 2017 Aug 29;22(9). pii: E1384. doi: 10.3390/molecules22091384. PubMed PMID: 28850077.

4: Wang M, Gu D, Li H, Wang Q, Kang J, Chu T, Guo H, Yang Y, Tian J. Rapid prediction and identification of lipase inhibitors in volatile oil from Pinus massoniana L. needles. Phytochemistry. 2017 Sep;141:114-120. doi: 10.1016/j.phytochem.2017.06.002. Epub 2017 Jun 10. PubMed PMID: 28609696.

5: Wang Y, Zhang Y, Wang Y, Peng H, Rui J, Zhang Z, Wang S, Li Z. WSF-P-1, a novel AMPK activator, promotes adiponectin multimerization in 3T3-L1 adipocytes. Biosci Biotechnol Biochem. 2017 Aug;81(8):1529-1535. doi: 10.1080/09168451.2017.1336923. Epub 2017 Jun 13. PubMed PMID: 28608766.

6: Hertel M, Schuette E, Kastner I, Hartwig S, Schmidt-Westhausen AM, Preissner R, Paris S, Preissner S. Volatile organic compounds in the breath of oral candidiasis patients: a pilot study. Clin Oral Investig. 2018 Mar;22(2):721-731. doi: 10.1007/s00784-017-2147-6. Epub 2017 Jun 10. PubMed PMID: 28601915.

7: Feng B, Qian K, Du YJ. Floral Volatiles from Vigna unguiculata Are Olfactory and Gustatory Stimulants for Oviposition by the Bean Pod Borer Moth Maruca vitrata. Insects. 2017 Jun 9;8(2). pii: E60. doi: 10.3390/insects8020060. PubMed PMID: 28598376; PubMed Central PMCID: PMC5492074.

8: Omoruyi BE, Muchenje V. Phytomedical assessment of two Cymbopogon species found in Nkonkobe Municipality: toxicological effect on human Chang liver cell line. BMC Complement Altern Med. 2017 Jun 2;17(1):287. doi: 10.1186/s12906-017-1682-7. PubMed PMID: 28577541; PubMed Central PMCID: PMC5455102.

9: Charnawskas JC, Alpert PA, Lambe AT, Berkemeier T, O'Brien RE, Massoli P, Onasch TB, Shiraiwa M, Moffet RC, Gilles MK, Davidovits P, Worsnop DR, Knopf DA. Condensed-phase biogenic-anthropogenic interactions with implications for cold cloud formation. Faraday Discuss. 2017 Aug 24;200:165-194. doi: 10.1039/c7fd00010c. PubMed PMID: 28574555.

10: Karami N, Karimi A, Aliahmadi A, Mirzajan F, Rezadoost H, Ghassempour A, Fallah F. Identification of bacteria using volatile organic compounds. Cell Mol Biol (Noisy-le-grand). 2017 Feb 28;63(2):112-121. doi: 10.14715/cmb/2017.63.2.18. PubMed PMID: 28364792.

11: Yang MS, Cai XY, He YY, Lu MY, Liu S, Wang WX, Li ZH, Ai HL, Feng T. Seco-sativene and Seco-longifolene Sesquiterpenoids from Cultures of Endophytic Fungus Bipolaris eleusines. Nat Prod Bioprospect. 2017 Feb;7(1):147-150. doi: 10.1007/s13659-016-0116-4. Epub 2017 Jan 6. PubMed PMID: 28063119; PubMed Central PMCID: PMC5315672.

12: Mohammed NK, Abd Manap MY, Tan CP, Muhialdin BJ, Alhelli AM, Meor Hussin AS. The Effects of Different Extraction Methods on Antioxidant Properties, Chemical Composition, and Thermal Behavior of Black Seed (Nigella sativa L.) Oil. Evid Based Complement Alternat Med. 2016;2016:6273817. doi: 10.1155/2016/6273817. Epub 2016 Aug 25. PubMed PMID: 27642353; PubMed Central PMCID: PMC5015008.

13: Gao J, Zou Y, Wang Y, Wang F, Lang L, Wang P, Zhou Y, Ying K. Breath analysis for noninvasively differentiating Acinetobacter baumannii ventilator-associated pneumonia from its respiratory tract colonization of ventilated patients. J Breath Res. 2016 Jun 7;10(2):027102. doi: 10.1088/1752-7155/10/2/027102. PubMed PMID: 27272697.

14: Hassanien MF, Assiri AM, Alzohairy AM, Oraby HF. Health-promoting value and food applications of black cumin essential oil: an overview. J Food Sci Technol. 2015 Oct;52(10):6136-42. doi: 10.1007/s13197-015-1785-4. Epub 2015 Mar 27. Review. PubMed PMID: 26396361; PubMed Central PMCID: PMC4573164.

15: Mahmoudvand H, Dezaki ES, Kheirandish F, Ezatpour B, Jahanbakhsh S, Harandi MF. Scolicidal effects of black cumin seed (Nigella sativa) essential oil on hydatid cysts. Korean J Parasitol. 2014 Dec;52(6):653-9. doi: 10.3347/kjp.2014.52.6.653. Epub 2014 Dec 23. PubMed PMID: 25548417; PubMed Central PMCID: PMC4277028.

16: Seebaluck R, Gurib-Fakim A, Mahomoodally F. Medicinal plants from the genus Acalypha (Euphorbiaceae)--a review of their ethnopharmacology and phytochemistry. J Ethnopharmacol. 2015 Jan 15;159:137-57. doi: 10.1016/j.jep.2014.10.040. Epub 2014 Oct 30. Review. PubMed PMID: 25446604.

17: Mahmoudvand H, Sepahvand A, Jahanbakhsh S, Ezatpour B, Ayatollahi Mousavi SA. Evaluation of antifungal activities of the essential oil and various extracts of Nigella sativa and its main component, thymoquinone against pathogenic dermatophyte strains. J Mycol Med. 2014 Dec;24(4):e155-61. doi: 10.1016/j.mycmed.2014.06.048. Epub 2014 Oct 19. PubMed PMID: 25442918.

18: Sarwar A, Latif Z. GC-MS characterisation and antibacterial activity evaluation of Nigella sativa oil against diverse strains of Salmonella. Nat Prod Res. 2015;29(5):447-51. doi: 10.1080/14786419.2014.947493. Epub 2014 Aug 22. PubMed PMID: 25147934.

19: Singh S, Das SS, Singh G, Schuff C, de Lampasona MP, Catalán CA. Composition, in vitro antioxidant and antimicrobial activities of essential oil and oleoresins obtained from black cumin seeds (Nigella sativa L.). Biomed Res Int. 2014;2014:918209. doi: 10.1155/2014/918209. Epub 2014 Feb 6. PubMed PMID: 24689064; PubMed Central PMCID: PMC3933240.

20: Liu X, Park JH, Abd El-Aty AM, Assayed ME, Shimoda M, Shim JH. Isolation of volatiles from Nigella sativa seeds using microwave-assisted extraction: effect of whole extracts on canine and murine CYP1A. Biomed Chromatogr. 2013 Jul;27(7):938-45. doi: 10.1002/bmc.2887. Epub 2013 Apr 30. PubMed PMID: 23629843.